molecular formula C9H15NO2 B12857205 Methyl hexahydro-1H-pyrrolizine-3-carboxylate

Methyl hexahydro-1H-pyrrolizine-3-carboxylate

Cat. No.: B12857205
M. Wt: 169.22 g/mol
InChI Key: KGGOUMGOPJXMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexahydro-1H-pyrrolizine-3-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydro-1H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an ester, followed by hydrogenation to achieve the hexahydro structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can further reduce any remaining unsaturated bonds in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine derivatives .

Mechanism of Action

The mechanism of action of Methyl hexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl hexahydro-1H-pyrrolizine-3-carboxylate include other pyrrolizine derivatives and related heterocyclic compounds such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexahydro configuration and ester functional group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7-3-2-6-10(7)8/h7-8H,2-6H2,1H3

InChI Key

KGGOUMGOPJXMPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2N1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.